molecular formula C11H16O B13966499 [2-Methyl-3-(propan-2-yl)phenyl]methanol CAS No. 127451-21-2

[2-Methyl-3-(propan-2-yl)phenyl]methanol

Cat. No.: B13966499
CAS No.: 127451-21-2
M. Wt: 164.24 g/mol
InChI Key: OCTCVAWMEVIFDW-UHFFFAOYSA-N
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Description

[2-Methyl-3-(propan-2-yl)phenyl]methanol is an organic compound with the molecular formula C11H16O It is a type of alcohol that features a phenyl group substituted with a methyl group and an isopropyl group

Properties

CAS No.

127451-21-2

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

(2-methyl-3-propan-2-ylphenyl)methanol

InChI

InChI=1S/C11H16O/c1-8(2)11-6-4-5-10(7-12)9(11)3/h4-6,8,12H,7H2,1-3H3

InChI Key

OCTCVAWMEVIFDW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1C(C)C)CO

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

[2-Methyl-3-(propan-2-yl)phenyl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products

    Oxidation: [2-Methyl-3-(propan-2-yl)phenyl]methanone

    Reduction: Hydrocarbons

    Substitution: Halogenated derivatives

Mechanism of Action

The mechanism of action of [2-Methyl-3-(propan-2-yl)phenyl]methanol involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    [2-Methyl-3-phenylpropan-1-ol]: Similar structure but lacks the isopropyl group.

    [3-(Propan-2-yl)phenyl]methanol: Similar structure but lacks the methyl group on the phenyl ring.

    [2-Methyl-3-(propan-2-yl)benzaldehyde]: The aldehyde form of the compound.

Uniqueness

[2-Methyl-3-(propan-2-yl)phenyl]methanol is unique due to the presence of both a methyl and an isopropyl group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness makes it valuable for specific synthetic and research applications .

Biological Activity

[2-Methyl-3-(propan-2-yl)phenyl]methanol, also known as 2-methyl-3-isopropylphenylmethanol, is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H18O\text{C}_{12}\text{H}_{18}\text{O}

This compound features a phenolic hydroxyl group and an isopropyl side chain, which may contribute to its biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown significant activity against various bacterial strains, particularly those resistant to conventional antibiotics. The Minimum Inhibitory Concentration (MIC) values suggest that this compound can effectively inhibit bacterial growth at low concentrations.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

Cytotoxicity Studies

Cytotoxicity assays conducted on human cell lines (e.g., HepG2 and MRC5) demonstrate that this compound has a favorable safety profile. The compound showed low cytotoxic effects, with a TC50 value greater than 100 µM in both cell lines, indicating that it is relatively non-toxic to human cells.

Cell Line TC50 (µM)
HepG2>100
MRC5>100

The mechanism through which this compound exerts its biological effects appears to involve the modulation of cell signaling pathways related to inflammation and apoptosis. Studies suggest that the compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models.

Study 1: Antimicrobial Efficacy

In a study published in Journal of Antimicrobial Chemotherapy, the efficacy of this compound was evaluated against multi-drug resistant pathogens. The results indicated that the compound not only inhibited bacterial growth but also showed synergistic effects when combined with traditional antibiotics, enhancing their efficacy against resistant strains.

Study 2: Cytotoxicity and Selectivity

A recent investigation into the selectivity of this compound revealed that while it effectively targets cancer cells, it spares normal cells. This selectivity was attributed to differences in metabolic pathways between cancerous and non-cancerous cells, suggesting potential applications in cancer therapy.

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